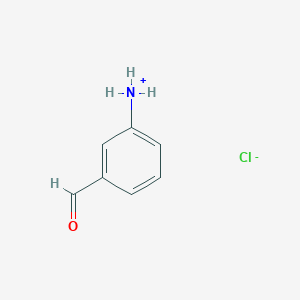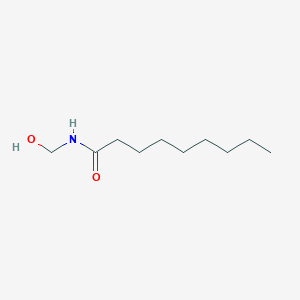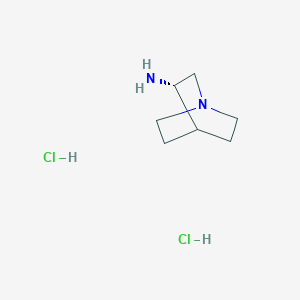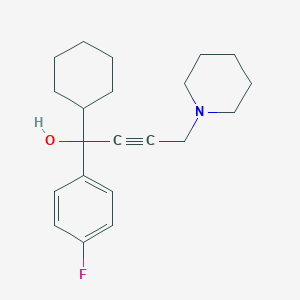![molecular formula C7H12N2O B137754 (1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol CAS No. 131251-21-3](/img/structure/B137754.png)
(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol, commonly known as tropane, is a bicyclic organic compound that has been widely studied for its potential applications in medicinal chemistry. Tropane is a chiral molecule that exists in two enantiomeric forms, (1S,5R)-tropane and (1R,5S)-tropane. In
Mécanisme D'action
The mechanism of action of tropane involves its binding to the DAT protein, which inhibits the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in dopamine signaling in the brain, which can have various effects depending on the specific brain region and receptor subtype involved. For example, increased dopamine signaling in the striatum can lead to motor stimulation, while increased signaling in the prefrontal cortex can lead to improved cognitive function.
Biochemical and Physiological Effects
Tropane has been found to have various biochemical and physiological effects, depending on the specific target and dose. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, improved attention and memory, and enhanced mood. Tropane derivatives have also been found to have potential analgesic and anti-inflammatory effects, as well as anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tropane as a research tool is its high affinity and selectivity for the DAT protein, which allows for precise modulation of dopamine signaling in the brain. However, tropane can also have off-target effects on other neurotransmitter systems, which can complicate interpretation of results. In addition, tropane derivatives can have poor solubility and bioavailability, which can limit their use in vivo.
Orientations Futures
There are several potential future directions for research on tropane and its derivatives. One area of interest is the development of tropane-based therapeutics for neurological disorders, such as Parkinson's disease and ADHD. Another area is the exploration of tropane's potential anti-cancer activity, which has been suggested by several studies. Finally, there is ongoing research on the development of new tropane derivatives with improved pharmacokinetic properties and selectivity for specific neurotransmitter receptors.
Méthodes De Synthèse
The synthesis of ((1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol)-tropane involves a series of chemical reactions starting from the precursor compound pyrrolidine. One of the most commonly used methods is the catalytic hydrogenation of pyrrolidine using a palladium catalyst. This reaction yields a mixture of ((1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol)- and (1R,5S)-tropane, which can be separated using chiral chromatography. Other methods include the reduction of pyrrolidine using sodium borohydride or lithium aluminum hydride, and the reductive amination of cyclohexanone with pyrrolidine.
Applications De Recherche Scientifique
Tropane has been extensively studied for its potential applications in medicinal chemistry, particularly as a ligand for various neurotransmitter receptors. It has been found to exhibit high affinity and selectivity for the dopamine transporter (DAT), which is a key protein involved in the regulation of dopamine signaling in the brain. Tropane derivatives have been developed as potential therapeutics for various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
Numéro CAS |
131251-21-3 |
|---|---|
Nom du produit |
(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol |
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(1S,5R)-6,7-diazabicyclo[3.2.2]non-6-en-3-ol |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(4-7)9-8-5/h5-7,10H,1-4H2/t5-,6+,7? |
Clé InChI |
OOWIDYRSIMVROG-MEKDEQNOSA-N |
SMILES isomérique |
C1C[C@H]2CC(C[C@@H]1N=N2)O |
SMILES |
C1CC2CC(CC1N=N2)O |
SMILES canonique |
C1CC2CC(CC1N=N2)O |
Synonymes |
6,7-Diazabicyclo[3.2.2]non-6-en-3-ol,(1alpha,3beta,5alpha)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)










![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)

